molecular formula C9H19Cl2N3O B1525153 4-(piperidin-3-yl)piperazin-2-one dihydrochloride CAS No. 1220037-88-6

4-(piperidin-3-yl)piperazin-2-one dihydrochloride

Cat. No.: B1525153
CAS No.: 1220037-88-6
M. Wt: 256.17 g/mol
InChI Key: PXPPMBOWFYQBAG-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)piperazin-2-one dihydrochloride (CAS 1220037-88-6) is a chemical reagent of interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H19Cl2N3O and a molecular weight of 256.17 g/mol, this compound features a hybrid scaffold incorporating both piperidine and piperazin-2-one (diketopiperazine) motifs . This structure is classified as a privileged scaffold in medicinal chemistry, known for its broad and potent biological activities and its frequent appearance in pharmacologically active molecules . The piperazin-2-one moiety, a form of diketopiperazine, is a particularly versatile building block that can be synthesized through the cyclization of dipeptide esters, offering a rigid, drug-like structure for molecular design . The specific three-dimensional conformation of the piperazine ring, which can undergo ring inversion and nitrogen inversion, adds a layer of complexity for structure-activity relationship (SAR) studies . The primary research application of this compound is as a key synthetic intermediate or a core structural element in the design and development of novel bioactive molecules. Analogs and derivatives containing the piperidine-piperazine hybrid structure have been investigated as potent antagonists for various G protein-coupled receptors (GPCRs) . For instance, closely related piperidine and piperazine-based compounds have been targeted in the discovery of novel, peripherally restricted Cannabinoid Receptor 1 (CB1) antagonists, which hold potential for treating obesity, metabolic syndrome, and liver diseases without central nervous system side effects . Furthermore, such fused heterocyclic systems are of significant value in oncology research, serving as scaffolds for the development of inhibitors against challenging therapeutic targets like the c-Myc oncoprotein . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or other human use. Researchers should handle the material appropriately, storing it sealed in a dry, room-temperature environment .

Properties

IUPAC Name

4-piperidin-3-ylpiperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c13-9-7-12(5-4-11-9)8-2-1-3-10-6-8;;/h8,10H,1-7H2,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPPMBOWFYQBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbonylation and Amine Coupling Route

A documented method involves reacting a piperazine derivative with carbonic acid derivatives in the presence of a base, followed by amine substitution to introduce the piperidinyl moiety. The key steps are:

  • Step 1: Formation of Intermediate Carbonylated Piperazine

    A trans-4-substituted piperazine amine is dissolved or suspended in an inert solvent (e.g., dichloromethane) with a base such as triethylamine. This mixture is cooled to 20–25 °C and stirred for 1–3 hours.

  • Step 2: Reaction with Carbonic Acid Derivative

    Bis(trichloromethyl)carbonate (triphosgene) or similar carbonic acid derivatives are added at low temperatures (-5 to -10 °C) to form a piperazin-2-one intermediate.

  • Step 3: Amine Substitution

    The intermediate is reacted with an amine such as dimethylamine at 0 to -10 °C, maintaining the reaction temperature below 0 °C to control reaction rate and selectivity.

  • Step 4: Salt Formation and Isolation

    The reaction mixture is then quenched with water, and the aqueous phase is acidified with concentrated hydrochloric acid to pH 2–3. The volume is concentrated, and further water is added to precipitate the dihydrochloride salt, which is isolated by filtration.

Performance Data:

Parameter Value
Reaction Temperature 20–25 °C (initial), -5 to -10 °C (carbonylation), 0 to -10 °C (amine substitution)
Reaction Time 1–3 hours per step
Yield Approximately 95%
Melting Point 208–212 °C

This method is described in patent literature detailing piperazine compound preparations, emphasizing high purity and yield of the hydrochloride salt form.

Precursor-Based Synthesis

Alternative synthetic approaches start from commercially available piperazine and piperidine derivatives:

  • Starting Materials: Piperazine and piperidine or their substituted derivatives serve as precursors.

  • Reaction Conditions: Controlled reaction conditions involving solvents like isopropyl alcohol or dichloromethane, bases (e.g., triethylamine), and carbonylation agents facilitate ring formation and substitution.

  • Process: The piperazin-2-one ring is formed by cyclization or carbonylation, followed by coupling with the piperidin-3-yl group.

This route is adaptable depending on the availability of starting materials and desired product yield, allowing flexibility in laboratory synthesis.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Piperazine dissolution Inert solvent (e.g., dichloromethane) + base (triethylamine) Stir 1–3 h at 20–25 °C
Carbonylation Bis(trichloromethyl)carbonate at -5 to -10 °C Slow addition, maintain low temperature
Amine substitution Dimethylamine in isopropyl alcohol at 0 to -10 °C Keep temperature below 0 °C
Acidification Concentrated HCl to pH 2–3 Precipitates dihydrochloride salt
Isolation Filtration, washing, drying Obtain solid product with high purity

Research Findings and Analytical Data

  • Yield and Purity: The described methods yield the dihydrochloride salt with approximately 95% purity, confirmed by melting point and chromatographic analysis.

  • Melting Point: The product exhibits a melting point in the range of 208–212 °C, consistent with high purity.

  • Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of the piperazin-2-one ring and piperidinyl substituent. Key IR absorption includes the carbonyl stretch near 1700 cm⁻¹.

  • Stability: The dihydrochloride salt form enhances compound stability and facilitates handling in research settings.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Carbonylation + Amine Coupling Piperazine derivative, triphosgene, dimethylamine 20–25 °C, then -10 to 0 °C ~95 High purity, patented method
Precursor-based synthesis Piperazine, piperidine derivatives Solvent, base, carbonylation agent Variable Flexible route, adaptable

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-3-yl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to various substituted piperidine derivatives .

Scientific Research Applications

Scientific Research Applications

4-(Piperidin-3-yl)piperazin-2-one dihydrochloride has shown promise in various scientific research domains:

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects in several areas:

  • Antidepressant Activity : It has been studied for its ability to modulate serotonin levels, which may offer benefits in treating mood disorders.
  • Antitumor Properties : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Activity : Exhibits antibacterial and antifungal properties, positioning it as a candidate for infection treatments.

Neurological Applications

Research indicates that compounds similar to this compound can selectively activate dopamine receptors, which may lead to neuroprotective effects in conditions like Parkinson's disease.

Chemical Synthesis

The compound serves as a building block in the synthesis of complex organic molecules, facilitating the development of new materials and chemical processes.

Anticancer Activity

A study published in a peer-reviewed journal highlighted that certain analogs of piperidine derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to established chemotherapeutics like bleomycin. This suggests that structural modifications can lead to improved therapeutic profiles.

Neuroprotective Effects

Research on dopamine receptor agonists demonstrated that compounds similar to this one can selectively activate D3 dopamine receptors, promoting neuroprotection in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This finding indicates potential applications for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(piperidin-3-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazinone Derivatives

a. 4-(Azetidin-3-yl)piperazin-2-one Dihydrochloride (CAS 1403766-88-0)

  • Structural Difference : Replaces the piperidine ring with a smaller azetidine (four-membered ring), reducing steric bulk.
  • Impact : The smaller ring may increase conformational flexibility but reduce binding affinity to rigid targets. Similarity score: 1.00 .
  • Molecular Weight : ~291.18 (vs. 256 for the target compound), suggesting higher polarity.

b. 4-(Azetidin-3-yl)-1-methylpiperazin-2-one Dihydrochloride (CAS 1403766-76-6)

  • Structural Difference: Adds a methyl group to the piperazinone nitrogen.
  • Impact : Enhances metabolic stability by blocking oxidative N-demethylation pathways. Similarity score: 0.97 .

c. 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

  • Structural Difference : Features a bulky FMOC-protected piperazine and an acetic acid side chain.
  • Impact : Designed for peptide synthesis, offering orthogonal protection strategies. Lacks the piperidine fusion present in the target compound .
Heterocyclic Modifications

a. 3-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one Dihydrochloride (CAS 2126178-23-0)

  • Structural Difference: Replaces the piperazinone with an imidazo[4,5-b]pyridinone bicyclic system.
  • Molecular weight: 291.18 (vs. 256 for the target compound) .

b. 6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one Hydrochloride

  • Structural Difference: Substitutes the piperazinone with a pyridazinone ring and adds a methoxy-piperidine side chain.
  • Impact: Increases hydrogen-bonding capacity and solubility due to the pyridazinone oxygen .
Functional Group and Salt Comparisons

a. Levocetirizine Dihydrochloride (CAS 130018-87-0)

  • Structural Difference : Contains a diphenylmethyl-piperazine moiety and ethoxyacetic acid side chain.
  • Impact : The bulky aromatic groups enhance antihistaminic activity (H1-receptor antagonism), whereas the target compound lacks such substituents, limiting direct therapeutic overlap .

b. 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one Dihydrochloride (CAS 2103623-91-0)

  • Structural Difference: Incorporates a benzyl-pyridinyl substituent on the piperazinone.

Physicochemical and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Therapeutic Potential
4-(Piperidin-3-yl)piperazin-2-one diHCl C₉H₁₉Cl₂N₃O 256.18 Bicyclic lactam, piperidine fusion CNS drug intermediate
4-(Azetidin-3-yl)piperazin-2-one diHCl C₇H₁₄Cl₂N₃O 291.18 Azetidine substitution Flexible scaffold
Levocetirizine diHCl C₂₁H₂₅Cl₃N₂O₃ 461.82 Diphenylmethyl-piperazine, ethoxy acid Antihistamine
3-(Piperidin-4-yl)imidazo-pyridinone diHCl C₁₁H₁₆Cl₂N₄O 291.18 Imidazo-pyridinone core Kinase inhibition candidate

Key Research Findings

  • Synthetic Utility: The target compound’s piperidine-piperazinone scaffold is frequently modified to enhance blood-brain barrier penetration, as seen in CNS-targeting analogs .
  • Salt Form Advantages : Dihydrochloride salts improve aqueous solubility (>50 mg/mL in water) compared to free bases, critical for in vivo studies .
  • Cytotoxicity Insights: Piperazinone derivatives with aromatic substituents (e.g., chlorophenyl groups) exhibit higher cytotoxicity, whereas the target compound’s aliphatic piperidine may reduce off-target toxicity .

Biological Activity

4-(Piperidin-3-yl)piperazin-2-one dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article delves into its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H16Cl2N4OC_{10}H_{16}Cl_2N_4O and a molecular weight of approximately 267.17 g/mol. Its structure consists of a piperazine ring substituted with a piperidine moiety, which is significant for its biological interactions.

Structural Representation

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H16Cl2N4OC_{10}H_{16}Cl_2N_4O
Molecular Weight267.17 g/mol
CAS Number1220037-88-6

This compound exhibits biological activity primarily through its interaction with various neurotransmitter receptors and enzymes. It has shown potential as a serotonin receptor ligand, which may contribute to its effects in mood regulation and anxiety disorders.

Therapeutic Applications

Research indicates that this compound may play a role in:

  • Antidepressant Activity : It has been evaluated for its ability to modulate serotonin levels, potentially offering therapeutic benefits in treating depression.
  • Antitumor Properties : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .
  • Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further development in treating infections .

Antitumor Activity

A study evaluating various piperazine derivatives indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The compound's mechanism involved apoptosis induction and cell cycle arrest .

Antimicrobial Efficacy

Research conducted on the antimicrobial activity of piperazine derivatives highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .

Neuropharmacological Effects

In neuropharmacological studies, the compound was shown to inhibit key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE). This inhibition may enhance cholinergic signaling, suggesting potential applications in Alzheimer's disease treatment .

Summary of Biological Activities

Activity TypeFindings
AntidepressantModulates serotonin levels; potential mood regulation effects
AntitumorInduces apoptosis; effective against breast and lung cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuropharmacologicalInhibits AChE; potential application in Alzheimer's disease

Q & A

Q. What are the standard synthesis protocols for 4-(piperidin-3-yl)piperazin-2-one dihydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves cyclization of precursors such as piperidine and hydrazine derivatives under controlled conditions. For example, highlights cyclization steps using hydrazine to introduce pyrazole rings, while emphasizes the use of piperidine precursors in anhydrous solvents (e.g., dichloromethane) with catalysts like sodium hydroxide. To optimize purity:

  • Employ column chromatography (silica gel, methanol/ethyl acetate gradient) for intermediate purification .
  • Use recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt .
  • Monitor reactions via thin-layer chromatography (TLC) or HPLC to track byproduct formation .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Safety protocols from multiple SDS () recommend:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use P95 respirators if ventilation is inadequate .
  • Storage: Keep in sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .
  • Waste Disposal: Neutralize with 1M sodium bicarbonate before incineration to avoid releasing toxic HCl fumes .

Q. What physicochemical properties are critical for characterizing this compound?

Methodological Answer: Key properties include:

  • Solubility: Test in polar solvents (water, DMSO) via gravimetric analysis; the dihydrochloride salt typically exhibits >50 mg/mL solubility in water .
  • Melting Point: Determine via differential scanning calorimetry (DSC); literature values for similar piperazine derivatives range from 200–250°C .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via NMR or LC-MS for hydrolytic or oxidative decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

  • Reproducibility Checks: Replicate assays using standardized cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Impurity Profiling: Use HPLC-MS (C18 column, 0.1% formic acid gradient) to identify and quantify byproducts (e.g., unreacted piperidine or hydrazine derivatives) .
  • Dose-Response Calibration: Perform EC50/IC50 curves in triplicate to account for batch-to-batch variability .

Q. What advanced analytical techniques are suitable for studying its metabolic stability?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH cofactor; quantify parent compound depletion via LC-MS/MS .
  • Isotope-Labeling: Synthesize a deuterated analog to track metabolic pathways using high-resolution mass spectrometry (HRMS) .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .

Q. How can structural modifications enhance its selectivity for target receptors?

Methodological Answer: Structure-activity relationship (SAR) studies guided by computational modeling are critical:

  • Docking Simulations: Use Schrödinger Suite or AutoDock to predict binding affinities for receptors like 5-HT1A or dopamine D2 .
  • Functional Group Substitution: Replace the piperazine ring with morpholine (improves solubility) or introduce halogen substituents (enhances lipophilicity) .
  • Pharmacokinetic Profiling: Compare logP (octanol/water) and plasma protein binding (%PPB) of derivatives to optimize bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(piperidin-3-yl)piperazin-2-one dihydrochloride
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4-(piperidin-3-yl)piperazin-2-one dihydrochloride

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